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Compound of Interest

Compound Name: 2-Methyl-6-nitroquinolin-4-amine

Cat. No.: B185003 Get Quote

An In-depth Technical Guide to 2-Methyl-6-nitroquinolin-4-amine (CAS Number: 99185-71-4)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the currently available public information on 2-Methyl-
6-nitroquinolin-4-amine. It is important to note that while data on its chemical properties and

safety are available, specific, peer-reviewed research detailing its biological activity,

mechanism of action, and experimental protocols is limited. The information regarding its

potential biological role is inferred from studies on structurally related quinoline compounds.

Core Compound Properties
2-Methyl-6-nitroquinolin-4-amine is a heterocyclic organic compound belonging to the

quinoline family. Its structure, featuring a nitro group and an amine substituent, makes it a

subject of interest in medicinal chemistry, particularly as a scaffold for the synthesis of potential

therapeutic agents.[1]

Chemical Data Summary
The known quantitative data for 2-Methyl-6-nitroquinolin-4-amine is summarized in the table

below.
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Property Value Source(s)

CAS Number 99185-71-4 [1]

Molecular Formula C₁₀H₉N₃O₂ [1]

Molecular Weight 203.20 g/mol [1]

Boiling Point
420.51°C at 760 mmHg

(Predicted)
[1]

Purity Typically ≥95% (Commercial) [2]

Safety and Handling
Commercial safety data indicates that 2-Methyl-6-nitroquinolin-4-amine should be handled

with care. It is classified with the signal word "Warning" and may be harmful if swallowed,

cause skin and eye irritation, and may cause respiratory irritation.[2] Appropriate personal

protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn

when handling this compound. Store in a cool, dry, well-ventilated area away from incompatible

substances.

Synthesis Protocols
While a specific, published synthesis protocol for 2-Methyl-6-nitroquinolin-4-amine is not

readily available, a plausible synthetic route can be hypothesized based on established

quinoline chemistry. A common method would involve the synthesis of a precursor, 2-methyl-6-

nitroquinoline, followed by chlorination and subsequent nucleophilic aromatic substitution

(SNAr) to introduce the amine group at the 4-position.

Experimental Protocol: Synthesis of 2-Methyl-6-
nitroquinoline (Precursor)
A published method for synthesizing the precursor, 2-methyl-6-nitroquinoline, utilizes the

Doebner-von Miller reaction.[3] This protocol has been enhanced by the use of a nanoparticle

catalyst to improve yield.

Materials:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.myskinrecipes.com/shop/th/quinoline-derivatives/116886--2-methyl-6-nitroquinolin-4-amine.html
https://www.myskinrecipes.com/shop/th/quinoline-derivatives/116886--2-methyl-6-nitroquinolin-4-amine.html
https://www.myskinrecipes.com/shop/th/quinoline-derivatives/116886--2-methyl-6-nitroquinolin-4-amine.html
https://www.myskinrecipes.com/shop/th/quinoline-derivatives/116886--2-methyl-6-nitroquinolin-4-amine.html
https://www.benchchem.com/product/B6245671
https://www.benchchem.com/product/b185003?utm_src=pdf-body
https://www.benchchem.com/product/B6245671
https://www.benchchem.com/product/b185003?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7415172/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b185003?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4-nitroaniline (1.5 g, 11 mmol)

Concentrated Hydrochloric Acid (HCl)

Crotonaldehyde (0.95 g, 14 mmol)

11 N Sodium Hydroxide (NaOH) solution

Methanol

Fe₃O₄@SiO₂ nanoparticles (optional, as catalyst)[3]

Procedure:

Dissolve 1.5 g of 4-nitroaniline in concentrated HCl in a round-bottom flask equipped with a

reflux condenser.

Heat the mixture to reflux at 105°C.

Add 0.95 g of crotonaldehyde dropwise to the refluxing mixture.

Continue heating the reaction mixture for one hour.

Cool the mixture to room temperature.

Carefully neutralize the reaction mixture with 11 N NaOH solution until a whitish-yellow

precipitate forms.

Collect the precipitate by filtration.

Recrystallize the crude product from methanol to obtain pure 2-methyl-6-nitroquinoline.

The reported yield for this reaction is 47% without a catalyst and can be increased to 81% with

the use of Fe₃O₄@SiO₂ nanoparticles.[3]

Hypothetical Protocol: Amination of 2-Chloro-4-methyl-
6-nitroquinoline
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The conversion of a chloroquinoline to the corresponding amine is a standard nucleophilic

aromatic substitution (SNAr) reaction.[2] The workflow below illustrates a hypothetical pathway

from the synthesized precursor to the final target compound. This protocol is theoretical and

would require optimization.

Step 1: Synthesis of Precursor

Step 2: Chlorination

Step 3: Amination (SₙAr)

2-Methyl-6-nitroquinoline

Chlorination
(e.g., POCl₃)

React with

2-Chloro-4-methyl-6-nitroquinoline

Yields

Nucleophilic Aromatic Substitution
(e.g., NH₃ or NH₄OH)

React with

2-Methyl-6-nitroquinolin-4-amine
(Target Compound)

Yields

Click to download full resolution via product page

Caption: Hypothetical workflow for the synthesis of 2-Methyl-6-nitroquinolin-4-amine.
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Potential Biological Activity and Mechanism of
Action
Direct biological data for 2-Methyl-6-nitroquinolin-4-amine is not available in peer-reviewed

literature. However, the quinoline scaffold is a common feature in molecules designed as

kinase inhibitors, particularly targeting the PI3K/mTOR pathway, which is frequently

dysregulated in cancer.[4][5]

Context: Quinolines as PI3K/mTOR Inhibitors
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling

pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism.[6][7] Its

aberrant activation is a hallmark of many human cancers, making it a prime target for

therapeutic intervention. Several potent PI3K/mTOR inhibitors are based on quinoline and

quinazoline scaffolds.[4][8] These inhibitors typically function by competing with ATP for the

binding site in the kinase domain of PI3K and/or mTOR, thereby blocking the downstream

signaling cascade that promotes cell growth and survival.

Potential Signaling Pathway
Given the structural similarities to known PI3K/mTOR inhibitors, it is plausible that 2-Methyl-6-
nitroquinolin-4-amine could be investigated for activity against this pathway. The diagram

below illustrates the general PI3K/Akt/mTOR signaling cascade that such a compound might

inhibit.
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Caption: General overview of the PI3K/Akt/mTOR signaling pathway.
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Future Research Directions
The lack of published data on 2-Methyl-6-nitroquinolin-4-amine presents a clear opportunity

for novel research. Key areas for investigation include:

Definitive Synthesis and Characterization: Development and publication of a robust, high-

yield synthesis protocol, along with full characterization using modern analytical techniques

(NMR, HRMS, X-ray crystallography).

Biological Screening: High-throughput screening against various cancer cell lines and kinase

panels (especially PI3K/mTOR) to identify any biological activity.

Mechanism of Action Studies: If activity is confirmed, further studies to elucidate the specific

molecular target and mechanism of action would be crucial.

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to

understand the contribution of the methyl, nitro, and amine groups to any observed biological

activity.

In conclusion, 2-Methyl-6-nitroquinolin-4-amine is a readily available chemical building block

with potential applications in drug discovery, suggested by the activities of related compounds.

However, its own biological profile remains to be characterized, representing an open field for

medicinal chemistry and chemical biology research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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